molecular formula C19H17ClN2O3S B2928901 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1797573-18-2

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2928901
CAS No.: 1797573-18-2
M. Wt: 388.87
InChI Key: MEHAWOMJMSDMRE-UHFFFAOYSA-N
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Description

The compound "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" features a 1,4-thiazepane ring substituted at the 7-position with a 2-chlorophenyl group and a methanone linker to a 5-(furan-2-yl)isoxazole moiety. The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the furyl-isoxazole fragment contributes aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-26-18)19(23)15-12-17(25-21-15)16-6-3-10-24-16/h1-6,10,12,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHAWOMJMSDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a heterocyclic organic molecule notable for its unique structural features, including a thiazepane ring and isoxazole moiety. These elements contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on various studies and findings.

Structural Characteristics

The structural composition of the compound is as follows:

  • Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen, which can influence the compound's reactivity and interaction with biological targets.
  • Chlorophenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Furan Moiety : Known for its role in various biological activities, including antioxidant and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes notable activities associated with related compounds:

Compound NameStructural FeaturesNotable Activity
2-MethylthiazoleThiazole ringAntimicrobial
2-ChlorobenzothiazoleChlorinated benzothiazoleAnticancer
5-(Furan-2-carbonyl)thiazolidineThiazolidine with furanAnti-inflammatory

The unique combination of the thiazepane ring with chlorophenyl and furan substituents suggests that this compound may have enhanced pharmacological profiles compared to simpler derivatives.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cell proliferation, showcasing potential anticancer properties.
  • Receptor Modulation : It may act as a modulator for various receptors, affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity :
    • In vitro studies have shown that thiazepane derivatives can significantly inhibit cancer cell proliferation. For example, one derivative exhibited an IC50 value of 2.63 ± 0.17 µM against AGS cells .
    • Flow cytometry assays indicated that certain compounds induce apoptosis and arrest cells in the G2/M phase of the cell cycle.
  • Antimicrobial Properties :
    • Compounds featuring thiazepane rings have demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that these compounds can inhibit bacterial growth effectively.
  • Anti-inflammatory Effects :
    • The furan moiety is associated with anti-inflammatory properties, suggesting that the compound may also be beneficial in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique thiazepane structure, which imparts distinct chemical and biological properties. This uniqueness may lead to improved efficacy in therapeutic applications compared to traditional compounds lacking such complex structures.

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Furan Moieties

Example Compound : 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C8, )

  • Key Differences: Core Structure: C8 contains a dihydropyrimidinone ring instead of a 1,4-thiazepane. This six-membered ring is less flexible and may exhibit distinct conformational preferences. Substituents: The p-tolyl (methyl-substituted phenyl) and trifluoromethyl groups in C8 contrast with the 2-chlorophenyl group in the target compound. The CF₃ group enhances lipophilicity and metabolic stability compared to Cl. Spectroscopic Data: The ¹H NMR of C8 (δ 7.75 ppm for furan protons) suggests electronic environments distinct from the target compound, likely due to the dihydropyrimidinone core’s electron-deficient nature .

Chlorophenyl-Containing Heterocycles

Example Compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Key Differences :
    • Heterocyclic Diversity : This compound features a thiazole core with triazole and pyrazole substituents, contrasting with the 1,4-thiazepane in the target. The rigid thiazole-triazole system may limit conformational adaptability.
    • Halogen Effects : The 4-chlorophenyl group in this analogue vs. the 2-chlorophenyl in the target compound alters steric and electronic profiles. The para-substitution may enhance π-π stacking, while ortho-substitution introduces steric hindrance near the heterocyclic core .

Methanone-Linked Heterocyclic Systems

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Key Differences: Linker Chemistry: The methanone group in this compound connects a triazole-thioether system to a phenyl group, whereas the target compound links a thiazepane to a furyl-isoxazole. The sulfur atom in the thioether may engage in stronger hydrogen bonding compared to the thiazepane’s sulfur.

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s 1,4-thiazepane synthesis may require specialized protocols (e.g., ring-closing metathesis), unlike the dihydropyrimidinone or triazole systems in analogues .
  • Computational Insights: Tools like Multiwfn () and noncovalent interaction analysis () could elucidate electronic and steric differences between these compounds, particularly the role of the 2-chlorophenyl group in directing molecular interactions .

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